![molecular formula C18H19NO2S B15163511 1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 177763-13-2](/img/structure/B15163511.png)
1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a dihydroindole core with a methylethenyl group and a sulfonyl group attached to a methylphenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the methylethenyl group through a Friedel-Crafts alkylation reaction. The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylethenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Sulfides, thiols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, compounds with similar structures are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or as intermediates in the synthesis of other chemicals.
作用機序
The mechanism of action of “1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its target.
類似化合物との比較
Similar Compounds
- 1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-
- 1H-Indole, 2,3-dihydro-1-[(4-methylphenyl)sulfonyl]-
- 1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-chlorophenyl)sulfonyl]-
Uniqueness
The uniqueness of “1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-” lies in its specific substitution pattern. The combination of the methylethenyl group and the sulfonyl group attached to the indole core may confer distinct chemical and biological properties compared to other indole derivatives.
特性
CAS番号 |
177763-13-2 |
|---|---|
分子式 |
C18H19NO2S |
分子量 |
313.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-2-prop-1-en-2-yl-2,3-dihydroindole |
InChI |
InChI=1S/C18H19NO2S/c1-13(2)18-12-15-6-4-5-7-17(15)19(18)22(20,21)16-10-8-14(3)9-11-16/h4-11,18H,1,12H2,2-3H3 |
InChIキー |
ABBYKKRAEOZZOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


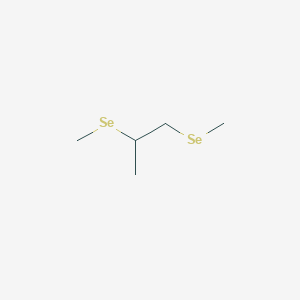
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
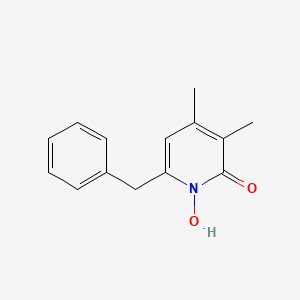
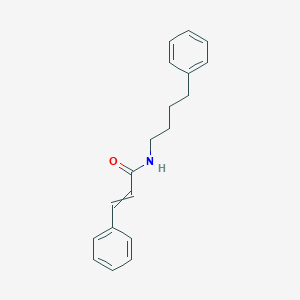

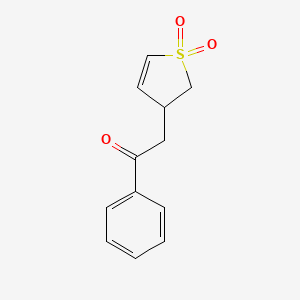
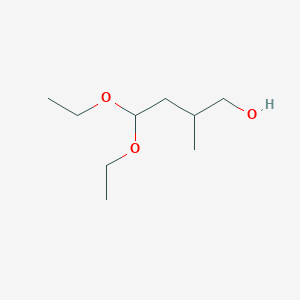

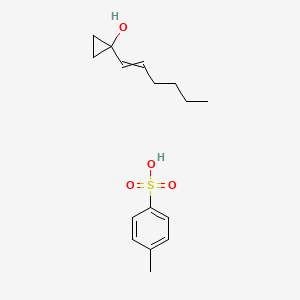
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
